Ethyl 5-methoxy-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Overview
Description
Ethyl 5-methoxy-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Esterification: The carboxylate ester group is introduced through esterification reactions, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Ethyl 5-methoxy-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of indazole derivatives, including their antiviral, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate: Similar in structure but lacks the methoxy group.
3-Amino-1H-indazole-1-carboxamide: Contains an amino group instead of the methoxy and ester groups.
Uniqueness
Ethyl 5-methoxy-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is unique due to the presence of both the methoxy and ester groups, which can influence its reactivity and biological activity compared to other indazole derivatives .
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
ethyl 5-methoxy-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C11H12N2O4/c1-3-17-11(15)13-9-5-4-7(16-2)6-8(9)10(14)12-13/h4-6H,3H2,1-2H3,(H,12,14) |
InChI Key |
NCLNVVRXSIFTJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)OC)C(=O)N1 |
Origin of Product |
United States |
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